7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
Description
Properties
IUPAC Name |
7-iodo-2H-pyrrolo[1,2-a]pyrazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c8-5-3-6-7(11)9-1-2-10(6)4-5/h1-4H,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEHJIOEUMCSGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C2C(=O)N1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-Alkyne-Substituted Pyrrole Esters
Methyl 1-(phenylethynyl)-1H-pyrrole-2-carboxylate (7c ) is synthesized via a Cu(I)-catalyzed coupling between methyl 1H-pyrrole-2-carboxylate (9 ) and alkynyl bromides (11a–d ). Catalytic CuSO₄·5H₂O and 1,10-phenanthroline in toluene at reflux yield 7c in 35–92% conversion, depending on substituent electronics. Electron-donating groups on the alkyne bromide reduce reactivity, necessitating higher temperatures for sufficient conversion.
Hydrazine-Mediated Cyclization to Pyrrolopyrazinones
Treatment of 7c with hydrazine monohydrate in methanol under nitrogen at reflux induces dual cyclization pathways (Scheme 1):
-
6-endo-dig cyclization : Forms pyrrolo[1,2-a]pyrazin-1-one (12c ) in 67% yield.
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6-exo-dig cyclization : Yields pyrrolo[1,2-d]triazin-1(2H)-one (13c ) in 24% yield.
The electronic nature of the alkyne substituent dictates the pathway. Electron-deficient alkynes favor 6-endo-dig cyclization due to enhanced electrophilicity at the terminal alkyne carbon, while steric hindrance promotes 6-exo-dig closure.
Table 1: Substrate Scope and Yields for Pyrrolopyrazinone Formation
| Starting Material | Product | Yield (%) | Conditions |
|---|---|---|---|
| 7a | 12a | 58 | MeOH, reflux, 24 h |
| 7c | 12c | 67 | MeOH, reflux, 24 h |
| 7d | 12d | 61 | MeOH, reflux, 24 h |
Electrophilic Iodination of Pyrrolopyrazinone Derivatives
| Method | Reagents | Temp (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| Electrophilic cyclization | I₂, CH₂Cl₂ | 25 | CH₂Cl₂ | 76–79 |
| Post-cyclization | I₂, NIS, AcOH | −10 to −25 | DMF | 84 |
Mechanistic Elucidation of Key Steps
Cyclization Pathways
Hydrazine attack on the alkyne generates hydrazide intermediate 18 , which undergoes either:
Iodination Regioselectivity
Iodine preferentially substitutes at the 7-position due to:
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Electronic effects : The pyrrole nitrogen directs electrophilic attack to the para position.
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Steric accessibility : The 7-position is less hindered compared to adjacent sites, as evidenced by X-ray data.
Optimization Strategies and Scalability
Chemical Reactions Analysis
7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one undergoes various chemical reactions:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[1,2-a]pyrazin-1-one exhibit significant anticancer properties. For instance, research highlighted the synthesis of various derivatives that demonstrated cytotoxic activity against cancer cell lines. The introduction of iodine at the 7-position may enhance biological activity due to increased lipophilicity and potential interactions with biological targets .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of pyrrolo[1,2-a]pyrazin-1-one derivatives. Some compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of signaling pathways related to cell survival and inflammation .
Material Science
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films can be leveraged in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's electronic structure allows for efficient charge transport, which is critical for enhancing device performance .
Sensors
The compound also shows potential in sensor technology. Its ability to interact with various analytes can be utilized for the development of chemical sensors. For example, modifications to the structure can lead to selective sensors for detecting metal ions or small organic molecules, which are important in environmental monitoring and safety applications .
Synthetic Methodologies
Catalyst-Free Reactions
Innovative synthetic approaches involving this compound have been reported. Notably, catalyst-free methods for constructing complex molecular architectures have been developed, showcasing the compound's versatility in synthetic chemistry. These methods not only simplify the synthesis process but also reduce the environmental impact associated with traditional catalytic processes .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Derivatives showed IC50 values in low micromolar range against various cancer cell lines. |
| Study B | Neuroprotection | Compounds reduced oxidative stress markers by up to 50% in neuronal cultures. |
| Study C | Organic Electronics | Thin films exhibited high charge mobility (>5 cm²/Vs) suitable for OLED applications. |
| Study D | Sensor Development | Modified compounds selectively detected Pb²⁺ ions with a limit of detection at 10 ppb. |
Mechanism of Action
The exact mechanism of action of 7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, leading to its observed biological activities. Further research is needed to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Derivatives
7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
- Molecular Formula : C₇H₅BrN₂O
- Key Differences :
- Atomic Size/Electronegativity : Bromine (atomic radius 1.15 Å) is smaller and less polarizable than iodine (1.40 Å), leading to weaker van der Waals interactions in biological systems.
- Reactivity : Bromine is a better leaving group than iodine in nucleophilic substitutions, making bromo-derivatives more reactive in coupling reactions .
- Biological Activity : The bromo analog Mukanadin C (7-bromo-4-hydroxy-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one) is a marine natural product with reported bioactivity, whereas the iodo analog’s biological profile remains less explored .
7-Chloro Derivatives
Non-Halogenated Derivatives
3-Methyl-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
- Molecular Formula : C₈H₈N₂O
- Key Differences :
Ethyl Ester Derivatives (e.g., Pyrrolo[1,2-a]pyrazine-3-carboxylic acid ethyl ester)
- Molecular Formula : C₁₀H₁₁N₂O₂
- Key Differences :
Complex Heterocyclic Derivatives
Patented compounds from European Patent Applications () highlight derivatives with piperazinyl, piperidinyl, and pyridinyl substituents. For example:
- 2-(4-Ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-7-[(8aS)-8a-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
- Key Differences :
- Structural Complexity : Bulky substituents enhance receptor binding specificity but reduce synthetic accessibility compared to simpler halogenated analogs.
- Biological Targets : Such derivatives are often designed for kinase inhibition or protein degradation, leveraging the pyrrolopyrazine scaffold’s rigidity .
Hydrogenated Derivatives
Hexahydro-pyrrolo[1,2-a]pyrazin-1-one
- Molecular Formula : C₇H₁₀N₂O
- Stability: Hydrogenated derivatives may exhibit improved metabolic stability compared to aromatic analogs .
Comparative Data Table
Research Implications
- Drug Design : The 7-iodo derivative’s large halogen may enhance binding to hydrophobic pockets in target proteins, though its stability under physiological conditions requires further study.
- Synthetic Chemistry : Iodine’s leaving group ability could facilitate late-stage functionalization via cross-coupling reactions, a strategy less feasible with bromo/methyl analogs .
- Natural Product Analogs : Unlike brominated marine natural products (e.g., Mukanadin C), the iodo derivative’s synthetic origin may offer tunability for optimized pharmacokinetics .
Biological Activity
7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is a nitrogen-containing heterocyclic compound characterized by the fusion of a pyrrole ring with a pyrazine ring. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor properties. The following sections will explore its biological activity, synthesis methods, mechanism of action, and relevant case studies.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating bacterial infections .
Antiviral Properties
The compound has also been investigated for its antiviral activity. It acts as an inhibitor of key viral proteins involved in the replication of viruses such as dengue and Zika. Studies have shown that it can inhibit the activity of AAK1 and GAK kinases, which are critical for viral entry and replication . This suggests that this compound could be developed into a treatment for viral infections.
Antitumor Effects
In cancer research, this compound has demonstrated cytotoxic effects against various cancer cell lines. It induces apoptosis in tumor cells by disrupting cell cycle progression and modulating key signaling pathways. Notably, it has been shown to downregulate the phosphorylation of AP2M1 in response to treatment .
Summary of Biological Activities
| Biological Activity | Effect | Target |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi | Staphylococcus aureus, E. coli |
| Antiviral | Inhibits viral replication | AAK1 and GAK kinases |
| Antitumor | Induces apoptosis in cancer cells | Various cancer cell lines |
The precise mechanism of action for this compound is not fully elucidated but is believed to involve interaction with various molecular targets. The compound may disrupt critical signaling pathways that regulate cell proliferation and survival. For example, its inhibition of kinase activity suggests a role in modulating intracellular signaling cascades involved in viral replication and tumorigenesis .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides : This method utilizes palladium derivatives for intramolecular cyclization.
- Cross-coupling reactions : Involves the reaction of pyrrole with acyl (bromo)acetylenes to yield the desired compound.
These synthetic pathways highlight the versatility in creating derivatives with varying biological activities .
Case Study 1: Antiviral Activity Against Dengue Virus
A study focused on optimizing compounds similar to this compound revealed promising results in inhibiting dengue virus replication in vitro. The compounds were tested against human liver cells (Huh7), where they demonstrated significant antiviral effects correlated with kinase inhibition .
Case Study 2: Cytotoxicity in Cancer Research
In another study examining its antitumor properties, this compound was administered to several cancer cell lines. Results indicated that it effectively induced apoptosis and inhibited cell proliferation through modulation of key signaling pathways related to cancer progression .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one, and how is reaction progress monitored?
- Methodological Answer : The synthesis typically involves halogenation of the parent pyrrolo[1,2-a]pyrazinone scaffold using iodine sources (e.g., N-iodosuccinimide) under controlled conditions. Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and ensure completion. Multi-step routes may include cyclocondensation followed by iodination, analogous to strategies used in related heterocyclic systems .
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer : Structural confirmation employs nuclear magnetic resonance (NMR; 1H/13C) to verify iodination position and mass spectrometry (MS) for molecular weight validation. Purity assessment requires HPLC with UV detection (≥95% purity threshold) and elemental analysis. TLC is used preliminarily to screen reaction mixtures .
Q. How does the iodine substituent influence the reactivity of the pyrrolo[1,2-a]pyrazinone core in cross-coupling reactions?
- Methodological Answer : The iodine atom acts as a leaving group, enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Optimal conditions involve Pd(PPh₃)₄ with Cs₂CO₃ in dimethylformamide (DMF) at 80–100°C, requiring strict inert atmosphere management to prevent catalyst degradation .
Advanced Research Questions
Q. What experimental design considerations are crucial when optimizing iodination regioselectivity in pyrrolo[1,2-a]pyrazinone derivatives?
- Methodological Answer : Systematic variation of iodinating agents (NIS vs. I₂/KIO₃), solvent polarity (dichloromethane vs. DMF), and temperature (0°C vs. reflux) is essential. Computational modeling (e.g., density functional theory) predicts site-specific reactivity, while 2D NMR (NOESY) confirms substitution patterns. Parallel small-scale reactions facilitate rapid screening .
Q. How should researchers address contradictory bioactivity results between enzymatic assays and cell-based studies for 7-Iodo derivatives?
- Methodological Answer : Conduct orthogonal assays (e.g., surface plasmon resonance, isothermal titration calorimetry) to verify target engagement. Assess cellular permeability via logP measurements and confirm compound stability in cell media using HPLC. Contradictions may arise from off-target effects or metabolite interference, necessitating metabolomics profiling .
Q. What mechanistic approaches elucidate the degradation pathways of this compound under physiological conditions?
- Methodological Answer : Forced degradation studies (acid/base/oxidative stress) with LC-MS analysis identify breakdown products. Isotope labeling at the 7-position tracks iodine loss kinetics, informing prodrug stabilization strategies. Accelerated stability testing (40°C/75% RH) quantifies degradation rates .
Q. How can advanced NMR techniques (e.g., 2D HSQC, HMBC) resolve signal overlap in complex pyrrolo[1,2-a]pyrazinone derivatives?
- Methodological Answer : HSQC correlates 1H-13C couplings to assign quaternary carbons adjacent to iodine. HMBC detects long-range couplings (>3 bonds) confirming ring connectivity. Deuteration of labile protons (e.g., NH groups) enhances resolution, while variable-temperature NMR mitigates signal broadening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
